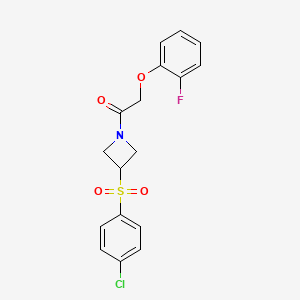

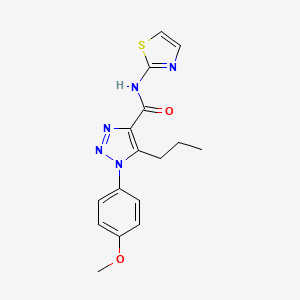

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone, also known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of azetidinone derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Synthesis of Novel Derivatives

Research efforts have been dedicated to synthesizing new azetidinone derivatives containing aryl sulfonyloxy groups due to their potential biological and pharmacological activities. For instance, Patel and Desai (2004) prepared novel azetidinone derivatives through cyclocondensation reactions, highlighting the synthetic versatility of compounds containing sulfonyloxy groups, similar to 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone (Patel & Desai, 2004).

Material Science Applications

In the field of material science, the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors has been explored. Percec et al. (2001) described the synthesis of aromatic bis(sulfonyl chlorides) containing acetophenone and two sulfonyl chloride groups. These compounds serve as key intermediates for developing advanced materials, indicating potential applications for similar compounds (Percec et al., 2001).

Antimicrobial Applications

The synthesis and evaluation of azetidinone derivatives for antimicrobial activity also represent a significant area of research. Shah et al. (2014) synthesized azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, assessing their antibacterial and antifungal activities. This study exemplifies the potential of azetidinone derivatives, including those related to 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone, in developing new antimicrobial agents (Shah et al., 2014).

Electronic Transport Mechanisms

The electronic transport mechanism in thin films of poly(azomethine sulfone)s, prepared by reacting bis(4-chlorophenyl)sulfone with various bisphenols, has been studied by Rusu et al. (2007). This research provides insights into the semiconducting properties of these polymers, suggesting applications in electronics for compounds with related structures (Rusu et al., 2007).

properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(2-fluorophenoxy)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO4S/c18-12-5-7-13(8-6-12)25(22,23)14-9-20(10-14)17(21)11-24-16-4-2-1-3-15(16)19/h1-8,14H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNTSPOJOAZEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370483.png)

![N-[(4-Chlorophenyl)methyl]-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370484.png)

![N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2370490.png)

![4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2370495.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2370497.png)

![Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate](/img/structure/B2370502.png)

![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2370506.png)